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Compound of Interest

Compound Name: Amfetaminil

Cat. No.: B1664851 Get Quote

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for professionals engaged in or

considering research with Amfetaminil. The following frequently asked questions (FAQs),

troubleshooting guides, and detailed protocols address the significant regulatory hurdles and

procedural requirements inherent in studying this Schedule IV controlled substance. Our aim is

to equip your team with the necessary information to navigate the complex legal and ethical

landscape surrounding Amfetaminil research, ensuring compliance and fostering a path

toward scientific advancement.

Frequently Asked Questions (FAQs)
Q1: What is the legal status of Amfetaminil in the United States?

Amfetaminil is classified as a Schedule IV controlled substance under the Controlled

Substances Act (CSA).[1] This designation indicates that it has a low potential for abuse

relative to substances in Schedule III and a recognized medical use in treatment in the United

States, although it has been largely withdrawn from clinical use.[1][2] Its history of abuse is a

critical factor in the stringent regulatory oversight of any proposed research.

Q2: What are the primary regulatory bodies I will need to interact with for Amfetaminil
research?
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Researchers must engage with both the Drug Enforcement Administration (DEA) and the Food

and Drug Administration (FDA). The DEA is responsible for regulating controlled substances,

including the registration of researchers and the security protocols for handling and storage.[3]

[4] The FDA oversees the clinical investigation of new drugs, including the submission of an

Investigational New Drug (IND) application before any human trials can commence.[5]

Q3: My research is purely preclinical. Do I still need to register with the DEA?

Yes, any researcher intending to handle a controlled substance, including for in vitro or animal

studies, must obtain a DEA registration.[6] The specific registration required for research is

DEA Form 225.[6]

Q4: Amfetaminil was withdrawn from the market. Does this create additional regulatory

hurdles?

Yes, the withdrawn status of Amfetaminil adds a layer of complexity. While the process of

studying a withdrawn drug for a new therapeutic purpose, known as drug repurposing, is a

recognized pathway, it requires a comprehensive justification for its re-evaluation.[7][8] Your

IND application will need to present a strong scientific rationale for investigating Amfetaminil
for a new indication, supported by robust preclinical data.

Q5: What are the key security requirements for storing and handling Amfetaminil?

As a Schedule IV substance, Amfetaminil must be stored in a securely locked, substantially

constructed cabinet.[6] Access must be restricted to authorized personnel only. Meticulous

records of the acquisition, use, and disposal of the substance are mandatory and are subject to

DEA inspection.[1][9]
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Problem Potential Cause Recommended Solution

DEA Registration Application

Delays

Incomplete or inaccurate

information on Form 225.

Insufficient detail in the

research protocol. Lack of

state licensure.

Ensure all sections of the

application are filled out

completely and accurately.

Provide a detailed and

scientifically sound research

protocol. Obtain all necessary

state-level licenses and

registrations before submitting

the DEA application.[4]

IND Application Placed on

Clinical Hold

Inadequate preclinical safety

data. Flaws in the clinical trial

design. Insufficient information

on the manufacturing and

control of the drug substance.

Conduct comprehensive

animal toxicology and

pharmacology studies. Design

a well-controlled clinical

protocol with clear endpoints

and patient safety monitoring

procedures. Provide detailed

Chemistry, Manufacturing, and

Controls (CMC) information.[5]

Difficulty Sourcing Amfetaminil

for Research

Limited number of DEA-

licensed manufacturers for a

withdrawn substance.

Identify and contact DEA-

registered manufacturers or

distributors of Schedule IV

substances. This may require

significant lead time and

documentation.

Institutional Review Board

(IRB) Approval Challenges

Concerns about the potential

for abuse and patient safety.

Inadequate informed consent

process.

Develop a robust protocol for

monitoring for signs of abuse

and dependence in study

participants. Create a clear

and comprehensive informed

consent document that

explicitly details the risks

associated with a controlled

substance.
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Experimental Protocols & Regulatory Workflow
Preclinical Research Protocol: Initial Safety and Efficacy
Assessment
This protocol outlines the essential steps for preclinical evaluation of Amfetaminil, a
prerequisite for filing an IND application.

Acquisition of Amfetaminil:

Obtain a DEA registration for research with Schedule IV substances (Form 225).

Source Amfetaminil from a DEA-licensed manufacturer or distributor.

Maintain meticulous records of all transactions.

In Vitro Studies:

Conduct receptor binding assays to confirm the mechanism of action.

Perform cell-based assays to evaluate potency and efficacy.

Assess metabolic stability and potential for drug-drug interactions.

Animal Studies:

Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and

excretion (ADME) profile in at least two animal species.

Toxicology Studies:

Acute toxicity studies to determine the median lethal dose (LD50).

Repeat-dose toxicity studies to evaluate the effects of long-term exposure.

Safety pharmacology studies to assess effects on vital functions (cardiovascular,

respiratory, central nervous system).
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Efficacy Studies: Utilize validated animal models relevant to the proposed therapeutic

indication.

Regulatory Workflow for Initiating Clinical Research
The following diagram illustrates the key steps and interactions with regulatory agencies for

initiating a clinical trial with Amfetaminil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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